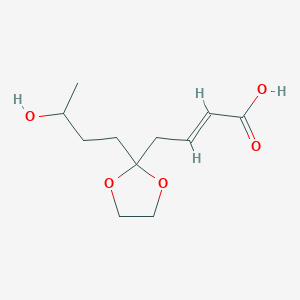
Methyl 8-hydroxy-3-methylocta-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-hydroxy-3-methylocta-2,6-dienoate is an organic compound with the molecular formula C10H16O3. It contains a total of 28 bonds, including 12 non-hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester group (aliphatic), 1 hydroxyl group, and 1 primary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxy-3-methylocta-2,6-dienoate typically involves the esterification of 8-hydroxy-3-methylocta-2,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-hydroxy-3-methylocta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Methyl 8-hydroxy-3-methylocta-2,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 8-hydroxy-3-methylocta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8-hydroxy-3-methylocta-2,6-dienoate: Contains a hydroxyl group and an ester group.
Methyl 8-hydroxy-3-methylocta-2,6-dienoic acid: Similar structure but contains a carboxylic acid group instead of an ester group.
8-Hydroxy-3-methylocta-2,6-dienoic acid: Lacks the methyl ester group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
75750-97-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 8-hydroxy-3-methylocta-2,6-dienoate |
InChI |
InChI=1S/C10H16O3/c1-9(8-10(12)13-2)6-4-3-5-7-11/h3,5,8,11H,4,6-7H2,1-2H3 |
Clé InChI |
BTFOVQPKFWTHCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)CCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
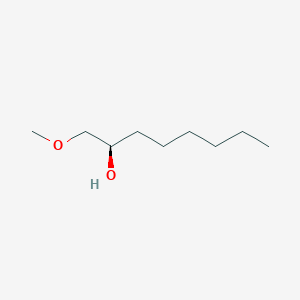
![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)

![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
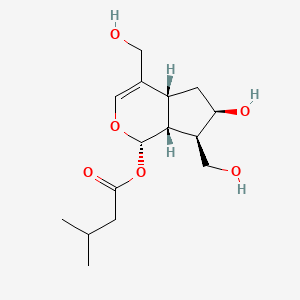

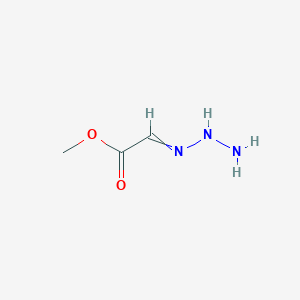
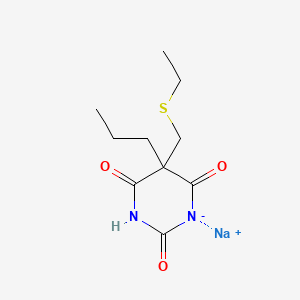
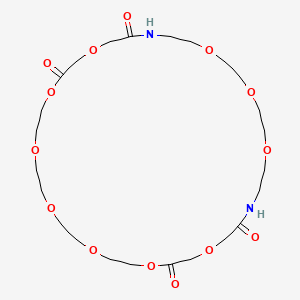


![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
